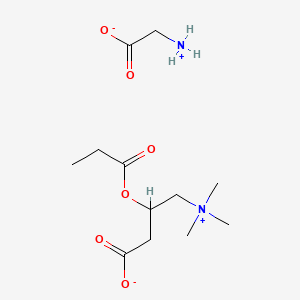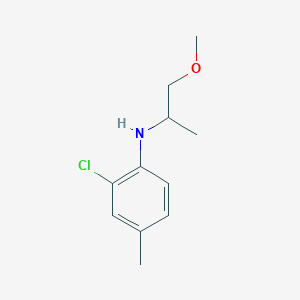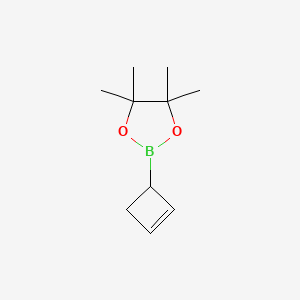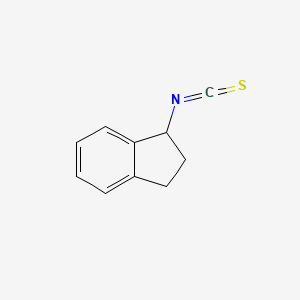
Glycin Propionyl L-carnitine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycin Propionyl L-carnitine hydrochloride is a compound that combines glycine, propionyl, and L-carnitine with hydrochloride. It is a propionyl ester of carnitine that includes an additional glycine component. This compound is known for its role in energy production, particularly in enhancing blood flow and muscle work capacity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycin Propionyl L-carnitine hydrochloride involves the esterification of L-carnitine with propionic acid, followed by the addition of glycine. The reaction typically requires an acidic catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, including L-carnitine, propionic acid, and glycine, are reacted in large reactors. The product is then purified through crystallization and filtration processes to obtain the final compound in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
Glycin Propionyl L-carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Glycin Propionyl L-carnitine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its role in cellular energy production and metabolism.
Medicine: It is used as a supplement to enhance blood flow, muscle work capacity, and overall energy levels.
Industry: It is used in the production of various health supplements and nutraceuticals.
Wirkmechanismus
The mechanism of action of Glycin Propionyl L-carnitine hydrochloride involves its role as a prodrug. Once ingested, it is metabolized by tissue esterases to release glycine, carnitine, and propionic acid. These metabolites play crucial roles in energy production and metabolism. This compound also stimulates the production of nitric oxide, which enhances blood flow and reduces oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-carnitine: A compound involved in fatty acid metabolism and energy production.
Acetyl-L-carnitine: A derivative of L-carnitine with additional acetyl groups, known for its role in brain function and energy production.
Propionyl-L-carnitine: A derivative of L-carnitine with propionyl groups, similar to Glycin Propionyl L-carnitine hydrochloride but without the glycine component.
Uniqueness
This compound is unique due to its combination of glycine, propionyl, and L-carnitine. This combination enhances its ability to improve blood flow, reduce oxidative stress, and support energy production more effectively than its individual components .
Eigenschaften
Molekularformel |
C12H24N2O6 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-azaniumylacetate;3-propanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C10H19NO4.C2H5NO2/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;3-1-2(4)5/h8H,5-7H2,1-4H3;1,3H2,(H,4,5) |
InChI-Schlüssel |
UXXCWGVLNFBBAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(C(=O)[O-])[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)






![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)


![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)



